

# Spectroscopic Analysis of Allyl Phenethyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl phenethyl ether*

Cat. No.: *B078467*

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This technical guide provides a detailed analysis of the spectroscopic data for **allyl phenethyl ether**, also known as (2-(allyloxy)ethyl)benzene. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound. While experimental NMR and IR spectra are not readily available in public databases, this guide presents predicted data based on the compound's structure, alongside experimental mass spectrometry data.

## Spectroscopic Data Summary

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR data, as well as the experimental mass spectrometry data for **allyl phenethyl ether**.

### Table 1: Predicted $^1\text{H}$ NMR Data for Allyl Phenethyl Ether (in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.20	m	5H	Ar-H
~5.95	ddt	1H	-CH=CH <sub>2</sub>
~5.25	dq	1H	-CH=CH <sub>2</sub> (trans)
~5.18	dq	1H	-CH=CH <sub>2</sub> (cis)
~3.98	dt	2H	O-CH <sub>2</sub> -CH=CH <sub>2</sub>
~3.60	t	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -O
~2.88	t	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -O

**Table 2: Predicted <sup>13</sup>C NMR Data for Allyl Phenethyl Ether (in CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~138.5	Ar-C (quaternary)
~134.8	-CH=CH <sub>2</sub>
~129.0	Ar-CH
~128.5	Ar-CH
~126.3	Ar-CH
~117.0	-CH=CH <sub>2</sub>
~72.0	O-CH <sub>2</sub> -CH=CH <sub>2</sub>
~70.5	Ar-CH <sub>2</sub> -CH <sub>2</sub> -O
~36.0	Ar-CH <sub>2</sub> -CH <sub>2</sub> -O

**Table 3: Predicted Infrared (IR) Absorption Data for Allyl Phenethyl Ether**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080 - 3030	Medium	=C-H stretch (alkene and aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1645	Medium	C=C stretch (alkene)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1100	Strong	C-O-C stretch (ether)
990, 915	Strong	=C-H bend (alkene out-of-plane)
750, 700	Strong	C-H bend (monosubstituted benzene out-of-plane)

**Table 4: Experimental Mass Spectrometry (MS) Data for Allyl Phenethyl Ether[1]**

m/z	Relative Intensity
91	Base Peak
105	High
41	High
39	Medium
71	Medium
162	Low (Molecular Ion)

## Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and mass spectra of liquid organic compounds like **allyl phenethyl ether**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **allyl phenethyl ether** (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **Data Acquisition:** The sample tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a single pulse experiment is typically performed, and the free induction decay (FID) is recorded. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the  $^1\text{H}$  NMR spectrum provides the relative ratios of the different types of protons.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **allyl phenethyl ether**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly onto the ATR crystal.
- **Instrumentation:** An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

- **Data Analysis:** The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron from the molecule, forming a positively charged molecular ion ( $M^{+\bullet}$ ). The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their  $m/z$  ratio. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of **allyl phenethyl ether** in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation of **allyl phenethyl ether**.

- To cite this document: BenchChem. [Spectroscopic Analysis of Allyl Phenethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078467#spectroscopic-data-analysis-of-allyl-phenethyl-ether-nmr-ir-ms\]](https://www.benchchem.com/product/b078467#spectroscopic-data-analysis-of-allyl-phenethyl-ether-nmr-ir-ms)

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